(R)-Methyl tetrahydrofuran-3-carboxylate
Overview
Description
“®-Methyl tetrahydrofuran-3-carboxylate” is a chemical compound with the CAS Number: 191347-93-0 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of “®-Methyl tetrahydrofuran-3-carboxylate” is C6H10O3 . The SMILES string representation is COC([C@H]1COCC1)=O . The InChI representation is 1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1 .
Physical and Chemical Properties Analysis
“®-Methyl tetrahydrofuran-3-carboxylate” is a solid . The molecular weight is 130.14 .
Scientific Research Applications
Chemical Synthesis and Pharmacokinetics
(R)-Methyl tetrahydrofuran-3-carboxylate is integral in the synthesis of complex chemical compounds. For instance, it was utilized in the preparation of 1-acyloxyethyl esters of cefotiam, a cephalosporin antibiotic, enhancing its oral bioavailability. The esters displayed improved pharmacokinetic profiles, demonstrating that intricate chemical modifications can significantly enhance drug properties (Yoshimura, Hamaguchi, & Yashiki, 1986).
Neurochemical Studies
In neurochemical research, this compound's derivatives have been pivotal in studying neurotransmitter activities and neurotoxicity. For example, N-Methylation of (R)-salsolinol derived from dopamine was explored in rat brains, providing insights into neurochemical processes related to Parkinson's disease and other neurodegenerative disorders (Maruyama et al., 1992).
Prodrug Development
This compound also plays a role in developing prodrugs. It was used in the synthesis of 2-substituted thiazolidine-4(R)-carboxylic acids, evaluated for their protective effect against acetaminophen-induced hepatotoxicity in mice. These compounds serve as prodrugs, liberating L-cysteine in vivo and offering a therapeutic approach for managing acetaminophen toxicity (Nagasawa et al., 1984).
Insecticidal Activity
In agricultural sciences, derivatives of this compound have been investigated for their potential as insecticidal agents. For example, polyenylcyclopropane carboxylic esters derived from it showed high insecticidal activity against a variety of pests, indicating its potential utility in developing safer and more effective pest control methods (Ferroni et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
methyl (3R)-oxolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNCRJHLZDGPO-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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